molecular formula C5H5F2NO2 B136573 2-(difluoromethyl)-4-methyl-2H-1,3-oxazol-5-one CAS No. 154140-57-5

2-(difluoromethyl)-4-methyl-2H-1,3-oxazol-5-one

Cat. No. B136573
M. Wt: 149.1 g/mol
InChI Key: CEVWGOYYCZJNBA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(Difluoromethyl)-4-methyl-2H-1,3-oxazol-5-one is a chemical compound that has gained significant attention in scientific research due to its unique properties. This compound is commonly referred to as DFM or difluoromethyl oxazole and is used in various fields of research, including medicinal chemistry, drug development, and organic synthesis.

Mechanism Of Action

DFM's mechanism of action is not fully understood, but it is believed to interact with various cellular targets, including ion channels, enzymes, and receptors. The compound has been found to inhibit the activity of various enzymes, including acetylcholinesterase, cyclooxygenase, and 5-lipoxygenase. Additionally, DFM has been shown to modulate the activity of neurotransmitter receptors, including GABA and glutamate receptors.

Biochemical And Physiological Effects

DFM has been found to exhibit various biochemical and physiological effects, including anti-inflammatory, anti-tumor, and anti-viral activities. The compound has also been shown to possess neuroprotective properties and to improve cognitive function in animal models of Alzheimer's disease and other neurodegenerative disorders.

Advantages And Limitations For Lab Experiments

DFM's unique properties make it an attractive compound for use in various laboratory experiments. Its ease of synthesis and low toxicity make it an ideal candidate for drug development and medicinal chemistry research. However, its limited solubility in water and other solvents can pose challenges in certain experiments.

Future Directions

DFM's potential use in drug development and medicinal chemistry research makes it an exciting area of study. Future research could focus on further elucidating its mechanism of action and identifying specific cellular targets. Additionally, investigations into its potential use in the treatment of neurodegenerative disorders and other diseases could lead to the development of novel therapeutics.

Synthesis Methods

DFM can be synthesized through various methods, including the reaction of difluoromethyl ketones with nitriles, followed by cyclization. Another method involves the reaction of difluoromethyl ketones with hydroxylamine-O-sulfonic acid, followed by cyclization. Additionally, DFM can be synthesized through the reaction of difluoromethyl ketones with nitroalkenes, followed by reduction and cyclization.

Scientific Research Applications

DFM has been extensively studied for its potential use in drug development. It has been found to possess various pharmacological activities, including anti-inflammatory, anti-tumor, and anti-viral properties. The compound has also been investigated for its potential use in the treatment of Alzheimer's disease, Parkinson's disease, and other neurodegenerative disorders.

properties

CAS RN

154140-57-5

Product Name

2-(difluoromethyl)-4-methyl-2H-1,3-oxazol-5-one

Molecular Formula

C5H5F2NO2

Molecular Weight

149.1 g/mol

IUPAC Name

2-(difluoromethyl)-4-methyl-2H-1,3-oxazol-5-one

InChI

InChI=1S/C5H5F2NO2/c1-2-5(9)10-4(8-2)3(6)7/h3-4H,1H3

InChI Key

CEVWGOYYCZJNBA-UHFFFAOYSA-N

SMILES

CC1=NC(OC1=O)C(F)F

Canonical SMILES

CC1=NC(OC1=O)C(F)F

synonyms

5(2H)-Oxazolone,2-(difluoromethyl)-4-methyl-(9CI)

Origin of Product

United States

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